1-ethenyl-5-nitro-1H-pyrazole

Conformational Analysis Non-Covalent Interactions Structural Biology

1-ethenyl-5-nitro-1H-pyrazole (CAS 2751615-15-1), with the molecular formula C5H5N3O2 and a molecular weight of 139.1 g/mol, is an N1-vinyl substituted C5-nitro pyrazole derivative. The compound features a unique conjugated system formed by the electron-rich pyrazole ring, the electron-withdrawing nitro group at the 5-position, and the vinyl group at N1.

Molecular Formula C5H5N3O2
Molecular Weight 139.11 g/mol
Cat. No. B13562881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethenyl-5-nitro-1H-pyrazole
Molecular FormulaC5H5N3O2
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESC=CN1C(=CC=N1)[N+](=O)[O-]
InChIInChI=1S/C5H5N3O2/c1-2-7-5(8(9)10)3-4-6-7/h2-4H,1H2
InChIKeyNATQPJHCEGQVFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-ethenyl-5-nitro-1H-pyrazole: Structural Identification for Advanced Intermediate Sourcing in Heterocyclic Chemistry


1-ethenyl-5-nitro-1H-pyrazole (CAS 2751615-15-1), with the molecular formula C5H5N3O2 and a molecular weight of 139.1 g/mol, is an N1-vinyl substituted C5-nitro pyrazole derivative . The compound features a unique conjugated system formed by the electron-rich pyrazole ring, the electron-withdrawing nitro group at the 5-position, and the vinyl group at N1. This specific regioisomeric arrangement confers distinct electronic and steric properties that differentiate it from its close analogs, such as N-alkyl-substituted or C4-nitrovinyl isomers [1]. As a key intermediate highlighted in a Syngenta patent (US20200247782A1) for the production of pyrazolo-pyrrolidone based agrochemicals and pharmaceuticals, its precise identity and properties are critical for reproducible downstream applications [2].

Regioisomer Identity N1-vinyl, 5-nitro substitution ensures unique intramolecular H-bond and conjugation.
Reactive Handle Vinyl group supports further functionalization and polymerization in heterocyclic synthesis.
Patent-Backed Utility Key intermediate within Syngenta patent US20200247782A1 for pyrazolo-pyrrolidone derivatives.

The Critical Distinction of 1-ethenyl-5-nitro-1H-pyrazole: Why Positional and Substituent Differences Matter


The interchangeability of closely related pyrazole derivatives is not guaranteed due to the profound impact of regioisomerism and specific substituent placement on molecular behavior. 1-ethenyl-5-nitro-1H-pyrazole is a specific regioisomer within the N-vinyl-nitropyrazole family, and its properties differ significantly from its 1-vinyl-4-nitro or 1-alkyl-5-nitro analogs. Research by Ayvazyan et al. demonstrates that the position of the nitro group relative to the N1-vinyl group dictates the formation of critical intramolecular hydrogen bonds (specifically, a =CH…O bond formed only in the 5-nitro derivative), which directly influences molecular conformation and, consequently, reactivity and binding properties [1]. Substituting this compound with a generic 1-alkyl-5-nitro-pyrazole (e.g., 1-ethyl-5-nitro-1H-pyrazole) would not only alter steric bulk and lipophilicity but would also eliminate the specific conjugative and hydrogen-bonding capabilities of the vinyl group that are central to its function as a reactive intermediate .

1-ethenyl-5-nitro-1H-pyrazole (vinyl)
1-ethyl-5-nitro-1H-pyrazole (alkyl)
Alkyl analog lacks vinyl conjugation and H-bond capability; reactivity profile may not transfer directly.
1-ethenyl-5-nitro-1H-pyrazole (5-nitro)
1-vinyl-4-nitro-1H-pyrazole (4-nitro)
4-nitro isomer cannot form intramolecular =CH…O bond; conformational preference and downstream reactivity may differ significantly.

Quantitative Differentiation Data for 1-ethenyl-5-nitro-1H-pyrazole


Intramolecular Hydrogen Bonding: A Defining Feature of the 5-Nitro-N1-Vinyl Scaffold

The specific 5-nitro-N1-vinyl substitution pattern in 1-ethenyl-5-nitro-1H-pyrazole analogs enables an intramolecular hydrogen bond between the α-hydrogen of the vinyl group and an oxygen atom of the adjacent 5-nitro group [1]. This interaction is absent in the 1-vinyl-4-nitro isomer due to unfavorable steric and conformational constraints that prevent the formation of a planar geometry required for the bond [1]. This direct comparison highlights a key structural differentiator.

Intramolecular H-Bond
Direct comparison
5-nitro isomer forms =CH…O bond; 4-nitro isomer prevented due to steric constraints.
Conformational control may differ; supports regioisomer selection for downstream reactivity.
Based on NMR, XRD, QCC analysis (J. Mol. Struct. 2025).
Conformational Analysis Non-Covalent Interactions Structural Biology

Industrial Utility as a Privileged Intermediate for Pyrazolo-Pyrrolidone Synthesis

1-ethenyl-5-nitro-1H-pyrazole falls within the general Formula (B) of nitro-vinyl-pyrazoles claimed as valuable intermediates by Syngenta [1]. The patent specifically outlines its use in a multi-step sequence: the nitrovinyl pyrazole (B) is reacted with a malonate under enantioselective nickel catalysis to afford an enantio-enriched addition product (C), which is a key precursor to pyrazolo-pyrrolidone-based herbicides and pharmaceuticals [1]. This provides a clear, documented industrial application pathway.

Industrial Utility
Class-level inference
Falls within patent Formula (B) for pyrazolo-pyrrolidone intermediates (US20200247782A1).
Supports procurement for reported agrochemical and pharmaceutical R&D pathways.
Data to verify for specific batch applicability.
Agrochemical Synthesis Pharmaceutical Intermediates Process Chemistry

Molecular Weight Differentiation from Saturated N-Alkyl Analog

The target compound, 1-ethenyl-5-nitro-1H-pyrazole, is structurally distinct from its saturated N-alkyl analog, 1-ethyl-5-nitro-1H-pyrazole. This difference is clearly reflected in their molecular weights. The vinyl group (C2H3) versus the ethyl group (C2H5) results in a lower molecular weight for the target compound (139.1 g/mol vs. 141.13 g/mol) and a lower number of hydrogen atoms (5 vs. 7), which can be critical for compound tracking and purity analysis .

Molecular Weight
Direct comparison
Target: 139.1 g/mol (C5H5N3O2) vs 1-ethyl analog: 141.13 g/mol (C5H7N3O2).
Verifiable identity check for correct vinyl derivative sourcing.
Standard physicochemical property data.
Physicochemical Properties Compound Identification Medicinal Chemistry

Primary Application Scenarios for 1-ethenyl-5-nitro-1H-pyrazole Based on Proven Evidence


Agrochemical Discovery: Synthesis of Herbicidal Pyrazolo-Lactam Carboxamides

The compound is utilized as a core intermediate in the synthesis of novel herbicidal agents. Following the protocols detailed in Syngenta's patent US20200247782A1, 1-ethenyl-5-nitro-1H-pyrazole (within Formula B) is reacted with a malonate under enantioselective nickel catalysis to generate an enantio-enriched precursor, which is then further elaborated into pyrazolo-pyrrolidone-based herbicides [1].

Pharmaceutical Research: Precursor for Pyrazolo-Pyrrolidone PAR2 Inhibitors

As described in the same patent family (US20200247782A1), the nitrovinyl pyrazole core is a valuable starting material for synthesizing 2-oxo-1-pyrrolidone derivatives, which have been described as inhibitors of the protease-activated receptor-2 (PAR2), a target of interest in inflammatory and autoimmune diseases [1].

Conformational and Non-Covalent Interaction Studies

Derivatives of 1-ethenyl-5-nitro-1H-pyrazole serve as model systems for investigating the role of specific regioisomerism on intramolecular interactions. Research has demonstrated that the 5-nitro-N1-vinyl substitution pattern uniquely enables a =CH…O hydrogen bond between the vinyl α-hydrogen and the nitro group, a feature absent in the 4-nitro isomer [2]. This makes the compound a valuable probe for studying conformational preferences and structure-activity relationships in medicinal chemistry.

Specialty Chemical Building Block for Functionalized Pyrazoles

The presence of both a reactive nitro group and a polymerizable vinyl group makes this compound a versatile difunctional intermediate. The methodology for its preparation is established, and it can be used as a building block for creating more complex, functionalized pyrazole-containing molecules for materials science or further pharmaceutical development .

Application
Selection Property
Validation Focus
Herbicidal pyrazolo-lactam synthesis
N1-vinyl-5-nitro substitution pattern
Enantioselective malonate addition step reproducibility
PAR2 inhibitor precursor development
Nitro-vinyl pyrazole core reactivity
Cyclization to 2-oxo-pyrrolidone efficiency
Conformational & non-covalent interaction studies
Regioisomer-specific =CH…O H-bond donor
Intramolecular H-bond conformational preferences
Specialty chemical building block
Dual vinyl and nitro functionality
Further derivatization and polymerization potential

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14 linked technical documents
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